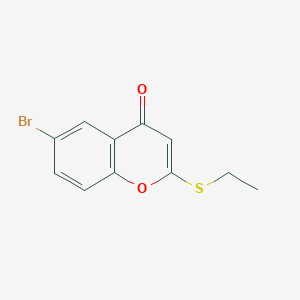
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a 4-hydroxypiperidine group, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with 4-hydroxypiperidine. One common method starts with the activation of nicotinic acid using reagents such as thionyl chloride, followed by the nucleophilic substitution with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, large-scale purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to activate the compound for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-(4-oxopiperidin-1-yl)nicotinamide.
Reduction: Formation of 6-(4-aminopiperidin-1-yl)nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
作用机制
The mechanism of action of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- **6-(4-Hydroxypiperidin-1-yl)methyl)nicotinic acid
- **6-(3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid
- **6-(2-(2-Hydroxyethyl)piperidin-1-yl)methyl)nicotinic acid
Uniqueness
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its combination of a nicotinamide moiety with a 4-hydroxypiperidine group allows for diverse chemical modifications and potential therapeutic applications .
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(16)8-1-2-10(13-7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2,(H2,12,16) |
InChI 键 |
GXLMMARVCYSZNR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide](/img/structure/B8677488.png)

![[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)

![1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one](/img/structure/B8677511.png)


![ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate](/img/structure/B8677527.png)

![Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy](/img/structure/B8677551.png)



